molecular formula C10H24O6Si B14673721 Formic acid;3-triethoxysilylpropan-1-ol CAS No. 40171-24-2

Formic acid;3-triethoxysilylpropan-1-ol

Cat. No.: B14673721
CAS No.: 40171-24-2
M. Wt: 268.38 g/mol
InChI Key: PGHVWORKDUUSSK-UHFFFAOYSA-N
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Description

Formic acid;3-triethoxysilylpropan-1-ol is a compound that combines the properties of formic acid and 3-triethoxysilylpropan-1-olIt is a colorless, corrosive liquid with a pungent odor that is completely miscible with water and many polar solvents . 3-triethoxysilylpropan-1-ol is a silane coupling agent with the molecular formula C9H22O4Si. It is used to improve the adhesion between organic polymers and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. The industrial production of formic acid typically involves the reaction of carbon monoxide with sodium hydroxide to form sodium formate, which is then acidified to produce formic acid .

3-triethoxysilylpropan-1-ol can be synthesized by reacting triethoxysilane with allyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to carbon dioxide and water, reduced to methanol, and can participate in esterification reactions to form formate esters .

3-triethoxysilylpropan-1-ol can undergo hydrolysis and condensation reactions. In the presence of water, it hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. This property makes it useful as a coupling agent in various applications .

Common Reagents and Conditions

Major Products Formed

    Oxidation of Formic Acid: Carbon dioxide and water.

    Reduction of Formic Acid: Methanol.

    Hydrolysis of 3-triethoxysilylpropan-1-ol: Silanol groups and ethanol.

Mechanism of Action

The mechanism of action of formic acid involves its ability to donate protons (H+) and participate in redox reactions. It can act as a reducing agent, donating electrons to other molecules. In biological systems, formic acid can inhibit certain enzymes and disrupt cellular processes .

3-triethoxysilylpropan-1-ol acts as a coupling agent by forming covalent bonds with both organic polymers and inorganic materials. The hydrolysis of its ethoxy groups forms silanol groups, which can then condense to form siloxane bonds, thereby improving adhesion .

Comparison with Similar Compounds

Formic acid is similar to other carboxylic acids such as acetic acid and propionic acid, but it is unique in its simplicity and high reactivity. It is more volatile and has a lower molecular weight compared to other carboxylic acids .

3-triethoxysilylpropan-1-ol is similar to other silane coupling agents such as 3-aminopropyltriethoxysilane and 3-glycidoxypropyltrimethoxysilane. it is unique in its specific functional groups that allow for improved adhesion properties .

List of Similar Compounds

Properties

CAS No.

40171-24-2

Molecular Formula

C10H24O6Si

Molecular Weight

268.38 g/mol

IUPAC Name

formic acid;3-triethoxysilylpropan-1-ol

InChI

InChI=1S/C9H22O4Si.CH2O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3)

InChI Key

PGHVWORKDUUSSK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCO)(OCC)OCC.C(=O)O

Origin of Product

United States

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